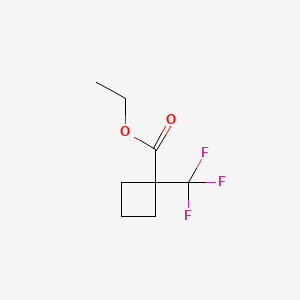

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester

描述

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique trifluoromethyl group, which enhances biological activity and lipophilicity. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.

The molecular formula for this compound is . The trifluoromethyl group (CF3) is known for imparting lipophilic characteristics, which can influence the compound's interaction with biological membranes and metabolic pathways.

Synthesis

The synthesis of this compound typically involves several methods, including the use of fluorinated reagents in cyclobutane ring transformations. Recent studies have developed scalable synthetic routes that yield high purity and quantity, making it feasible for extensive biological testing .

Biological Activity Overview

Lipophilicity and Metabolic Stability

Research indicates that the incorporation of a trifluoromethyl group into cyclobutane derivatives can significantly enhance their lipophilicity. For instance, the replacement of a tert-butyl group with a CF3-cyclobutane resulted in an increase in the log D value by approximately 0.4–0.5 units, indicating improved membrane permeability . However, the effects on metabolic stability can vary; some compounds demonstrated increased metabolic clearance while others showed enhanced stability .

Case Studies

- Antifungal Activity : A comparative study evaluated the antifungal properties of this compound against Trichophyton mentagrophytes and Trichophyton rubrum. While the parent compound exhibited moderate antifungal activity, its CF3-substituted analogs showed varying degrees of potency, suggesting that structural modifications can lead to significant changes in biological efficacy .

- Antihistamine Activity : In tests involving antihistamine agents like Buclizine, the CF3-cyclobutane analog demonstrated notable activity with an IC50 value of 102 µM, indicating potential therapeutic applications in allergy treatments .

Applications in Pharmaceuticals and Agriculture

Pharmaceutical Development : The unique properties of this compound make it a valuable building block in drug design. Its ability to enhance biological activity while maintaining structural integrity allows for the development of novel pharmaceuticals with improved efficacy and reduced side effects .

Agricultural Chemistry : This compound is also utilized in formulating agrochemicals aimed at improving crop yields. Its enhanced biological activity supports the development of more effective herbicides and pesticides that are less harmful to the environment .

Data Summary

| Property | Observation |

|---|---|

| Molecular Formula | |

| Lipophilicity | Increased log D by 0.4–0.5 units |

| Antifungal Activity (IC50) | Moderate potency against T. mentagrophytes |

| Antihistamine Activity (IC50) | 102 µM against Buclizine |

| Metabolic Stability Variability | Increased clearance in some analogs |

科学研究应用

Pharmaceutical Development

Building Block for Drug Synthesis

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances biological activity, making it valuable in the development of drugs that target specific biological pathways. Research has shown that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and bioavailability, which are critical parameters in drug design .

Case Study: Synthesis of Antiviral Agents

Recent studies have utilized 1-(trifluoromethyl)cyclobutanecarboxylic acid ethyl ester in the synthesis of antiviral agents. The unique reactivity of the trifluoromethyl group allows for the introduction of diverse functional groups, facilitating the creation of compounds with enhanced antiviral properties .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is employed in formulating herbicides and pesticides. The incorporation of the trifluoromethyl group improves the efficacy and selectivity of these agrochemicals, contributing to higher crop yields while minimizing environmental impact .

Case Study: Herbicide Formulation

A notable application involved using this compound to develop a new class of herbicides that effectively target resistant weed species. The fluorinated structure enhances the herbicide's ability to penetrate plant tissues, leading to improved performance compared to traditional formulations .

Material Science

Advanced Materials Development

this compound is investigated for its potential in creating advanced materials such as polymers. These materials exhibit improved thermal and chemical resistance, making them suitable for demanding applications in various industries, including electronics and coatings .

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this ester into polymer matrices can significantly enhance their mechanical properties and thermal stability. This has implications for developing high-performance materials used in aerospace and automotive applications .

Analytical Chemistry

Analytical Methods Development

The compound is utilized in analytical chemistry for detecting and quantifying other substances. Its unique chemical structure allows for the development of reliable analytical methods for quality control and environmental monitoring .

Case Study: Environmental Monitoring Techniques

Studies have shown that this compound can be used as a standard reference material in gas chromatography-mass spectrometry (GC-MS) methods to monitor environmental pollutants effectively. Its distinct mass spectral signature aids in identifying trace levels of contaminants in various matrices .

Summary Table of Applications

| Application Area | Description | Notable Case Studies |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis with enhanced biological activity | Synthesis of antiviral agents |

| Agricultural Chemistry | Formulation of effective herbicides and pesticides | Development of herbicides targeting resistant weeds |

| Material Science | Creation of advanced polymers with improved properties | Enhanced materials for aerospace and automotive industries |

| Analytical Chemistry | Development of methods for detecting and quantifying substances | Environmental monitoring using GC-MS |

属性

IUPAC Name |

ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUISFJYNKIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651281 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040683-08-6 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。